Cas no 156928-09-5 ((3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol)
![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol structure](https://www.kuujia.com/scimg/cas/156928-09-5x500.png)
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
- 3-hydroxy-(3R,3αS,6αR)-bis-tetrahydrofuran
- Furo[2,3-b]furan-3-ol, hexahydro-, (3R,3aS,6aR)-
- Hexahydro-(3R,3aS,6aR)-furo(2,3-b)furan-3-ol
- (3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
- (3R,3aS,6aR)
- (3R)-hexahydrofuro[2,3-b]furan-3-ol
- (3R, 3aS, 6aS)-hexahydrofuro[2,3-b]furan-3-ol
- Q27465119
- RSF
- BCP08467
- AS-20043
- (3R, 3aS, 6aR)-Hexahydrofuro[2,3-b]furan-3-ol
- EN300-257933
- 3-Hydroxy-(3R,3
- 162119-33-7
- CS-W018655
- SCHEMBL254907
- 156928-09-5
- (3R,3aS,6aR) 3-hydroxyhexahydrofuro[2,3-b]furan
- (3r,3as,6ar)-hexahydrofuro[2,3,b]furan-3-ol
- MFCD13151974
- AS,6
- DTXSID80433074
- rel-(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
- (3R, 3aS, 6aR)-3-hydroxy-4H-hexahydrofuro[2,3-b]furan
- RCDXYCHYMULCDZ-HCWXCVPCSA-N
- AR)-bis-tetrahydrofuran
- (3R,3aS,6aR)-3-Hydroxyhexahydrofuro[2,3-b]furan
- AKOS016843845
- Q-103515
- EX-A3272
- O10090
- Furo[2,3-b]furan-3-ol,hexahydro-,(3R,3aS,6aR)-rel-
- A883530
- [3R-(3alpha,3abeta,6abeta)]-Hexahydrofuro[2,3-b]furan-3-ol; 3R,3AS,6aR-Hexahydrofuro[2,3-b]furan-3-ol; R,S,R-Bisfuran Alcohol
-
- MDL: MFCD13151974
- Inchi: InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5-,6+/m0/s1
- InChI Key: RCDXYCHYMULCDZ-HCWXCVPCSA-N
- SMILES: [H][C@@]12CCO[C@]1([H])OC[C@@H]2O
Computed Properties
- Exact Mass: 130.06300
- Monoisotopic Mass: 130.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7Ų
- XLogP3: -0.4
Experimental Properties
- Color/Form: No data available
- Density: 1.275
- Melting Point: No data available
- Boiling Point: 251.5°C at 760 mmHg
- Flash Point: 105.9±21.8 °C
- Refractive Index: 1.51
- PSA: 38.69000
- LogP: -0.25990
- Specific Rotation: -12.7 (c=1.6, MeOH)
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:Sealed in dry,2-8°C
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R35620-5g |
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
156928-09-5 | 5g |
¥2846.0 | 2021-09-04 | ||
Chemenu | CM196087-1g |
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol |
156928-09-5 | 95% | 1g |
$94 | 2023-02-17 | |
Chemenu | CM196087-25g |
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol |
156928-09-5 | 95% | 25g |
$898 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-SN553-200mg |
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
156928-09-5 | 97% | 200mg |
247.0CNY | 2021-08-03 | |
TRC | H291095-250mg |
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol |
156928-09-5 | 250mg |
$ 75.00 | 2023-09-07 | ||
Chemenu | CM196087-10g |
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol |
156928-09-5 | 95% | 10g |
$449 | 2021-08-05 | |
Enamine | EN300-257933-0.1g |
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol |
156928-09-5 | 95% | 0.1g |
$34.0 | 2024-06-18 | |
Enamine | EN300-257933-0.25g |
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol |
156928-09-5 | 95% | 0.25g |
$47.0 | 2024-06-18 | |
Enamine | EN300-257933-1.0g |
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol |
156928-09-5 | 95% | 1.0g |
$96.0 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7842-5G |
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol |
156928-09-5 | 97% | 5g |
¥ 1,524.00 | 2023-04-06 |
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Related Literature
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1. Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediateStephanie Gina Akakios,Moira Leanne Bode,Roger Arthur Sheldon Green Chem. 2021 23 3334
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Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2017 34 338
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Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
Additional information on (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, CAS no. 156928-09-5 corresponds to the enantiomerically pure form of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a compound that has garnered significant attention in recent years due to its unique structural and functional properties. This compound belongs to the class of tetrahydrofurans, which are heterocyclic organic compounds characterized by a saturated ring containing one oxygen atom. The specific stereochemistry of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol makes it a valuable scaffold for the development of novel bioactive molecules.
The synthesis and characterization of such complex molecules have been facilitated by advancements in organic chemistry and spectroscopic techniques. The stereochemistry of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is particularly intriguing because it influences the compound's interactions with biological targets. Enantiopure compounds are often preferred in drug development due to their predictable biological activity and reduced risk of adverse effects. The synthesis of this compound typically involves multi-step reactions, including reduction and functional group transformations, which highlight the ingenuity of modern synthetic methodologies.
In recent years, there has been growing interest in the use of tetrahydrofuran derivatives as pharmacophores in drug discovery. The< strong> furo[2,3-b]furan core present in (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is known to exhibit a wide range of biological activities. For instance, derivatives of this scaffold have shown promise in the treatment of neurological disorders due to their ability to interact with specific neurotransmitter receptors. The< strong> 3-hydroxyl group in this molecule is particularly important as it can serve as a site for further functionalization or as part of a hydrogen bond network that enhances binding affinity.
The< strong>CAS no. 156928-09-5 identification ensures that researchers can reliably obtain and utilize this compound for their studies. The purity and enantiomeric excess of commercially available samples are critical for obtaining consistent results in biological assays. Recent studies have demonstrated that< strong>(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol can be used as a building block for more complex molecules with enhanced pharmacological properties. For example, modifications at the< strong> 6a-position have led to compounds with improved solubility and bioavailability.
The applications of< strong>(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol extend beyond pharmaceuticals into materials science and catalysis. The unique electronic properties of tetrahydrofurans make them useful in the design of organic semiconductors and ligands for transition metal catalysts. Researchers have explored the use of this compound in asymmetric synthesis due to its chiral center distribution.< strong>The stereochemistry-driven reactivity observed with this molecule underscores its versatility as a synthetic intermediate.
In conclusion,< strong>(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, identified by< strong>CAS no. 156928-09-5, represents a fascinating example of how structural complexity can lead to novel applications in chemical research. Its role as a pharmacophore in drug development and its utility in materials science highlight the importance of understanding molecular architecture at the atomic level. As research continues to uncover new ways to exploit the properties of heterocyclic compounds like tetrahydrofurans,< strong>CAS no. 156928-09-5 will undoubtedly remain a cornerstone in synthetic and medicinal chemistry.
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